3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine - 1049338-84-2

3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine

Catalog Number: EVT-3538331
CAS Number: 1049338-84-2
Molecular Formula: C23H23ClN4O2
Molecular Weight: 422.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Synthesis Analysis: Methods for synthesizing similar compounds described in the papers often involve reacting substituted pyridazines with substituted piperazines. [, , , , , , , ] These reactions may require specific catalysts, solvents, and reaction conditions which would need to be optimized for the synthesis of 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine.
  • Molecular Structure Analysis: Techniques like single-crystal X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and computational methods like density functional theory (DFT) are frequently employed to analyze similar structures. [, , , , , , , ] These methods could be used to determine bond lengths, angles, conformations, and intermolecular interactions in 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine.
  • Mechanism of Action: While no specific mechanism of action can be inferred for 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine, several papers highlight the biological activity of similar compounds, including histamine H3 receptor antagonism, [, , ] anti-cancer activity, [, , , ] and cholinesterase inhibition. [] These mechanisms suggest potential starting points for investigating the biological activity of the compound .

Compound Description: This compound is described in a study focusing on crystal structure determination and Hirshfeld surface analysis. [] The paper primarily focuses on the compound's structural characteristics, with no biological activity reported.

Compound Description: This paper investigates the crystal structure of the hydrochloride salt of the title compound. [] While the research focuses on structural analysis, the unprotonated form, 8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, exhibits potential biological activity, which is suggested by its comparison to a fluorinated analog with known activity.

Compound Description: This compound is identified as a histamine H3 receptor antagonist. [, , ] Multiple papers discuss its synthesis, characterization, and potential therapeutic applications in various pharmaceutical compositions.

Compound Description: This study investigates a series of compounds for their antimicrobial activity and potential interactions with the BAX protein. [] These compounds are based on N'-(substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and their corresponding 1,3,4-oxadiazole derivatives.

Compound Description: This compound, GLPG1690, is a first-in-class autotaxin inhibitor currently under clinical evaluation for treating idiopathic pulmonary fibrosis. [] The research highlights its development, pharmacological profile, and therapeutic potential.

Compound Description: This paper describes the development of novel benzothiazole–piperazine hybrids designed as multifunctional ligands against Alzheimer's disease (AD). [] These compounds exhibit cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection, and cognition-enhancing properties.

Compound Description: This compound, ASTX660, is a clinical candidate developed as an antagonist of X-linked and cellular inhibitor of apoptosis proteins (IAPs). [] The research details its discovery through fragment screening, structure-based optimization, and promising preclinical profile.

Compound Description: This paper describes the discovery of GNE-3500, a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc) inverse agonist. [] The research emphasizes its development, structure-activity relationship studies, and potential as a treatment for inflammatory diseases.

Compound Description: This research focuses on the crystal structure determination of the title compound, 3-chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. [] The study highlights the compound's structural characteristics, intermolecular interactions, and packing arrangement in the solid state.

Compound Description: This study focuses on the discovery and characterization of GDC-0941, a potent, selective, and orally bioavailable inhibitor of class I PI3 kinase. [] The research emphasizes its development, biological activity, and potential as an anticancer therapeutic.

Compound Description: This research investigates the crystal structure of 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. [] The paper focuses on the compound's structural characteristics, including bond lengths, angles, and intermolecular interactions.

Compound Description: This study explores the synthesis and pharmacological evaluation of a series of 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives. [] These compounds exhibit allosteric enhancer activity at the A1 adenosine receptor.

Compound Description: This compound, NVP-BGJ398, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. [] This research highlights its discovery through structure-based design and its potential as an anticancer agent.

Compound Description: This compound, SN79, is a sigma-2 receptor ligand that exhibits both cytotoxic and metabolically stimulative functions. [] This research investigates its structure-activity relationships, highlighting how structural modifications can influence its biological effects.

Compound Description: This paper details the synthesis of a Prottremin derivative, (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol, as a potential therapeutic agent for Parkinson’s disease. []

Compound Description: This study investigates the crystal and molecular structure of 1-{3-[4-(4-Fluorophenyl)piperazin-1-yl]propyl}-1H-indole using both experimental (X-ray diffraction) and theoretical (density functional theory) methods. []

Compound Description: This paper reports the crystal structure of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one, elucidated using single-crystal X-ray diffraction. []

Compound Description: This study describes the synthesis, characterization, and preliminary antibacterial activity of a novel compound, 8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. []

Compound Description: This research focuses on the synthesis, antibacterial activity, and molecular docking studies of novel 5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives. []

Compound Description: This research characterizes the pharmacological properties of S 18126, a potent, selective, and competitive antagonist at dopamine D4 receptors. [] The study highlights its high affinity for D4 receptors and compares its in vitro and in vivo profiles to other dopaminergic agents.

Compound Description: This research investigates the synthesis, crystal structure determination, and anti-ischemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. []

Compound Description: This study describes the discovery and characterization of CQ211, a highly potent and selective RIOK2 inhibitor with potential anticancer activity. [] The research emphasizes its development, selectivity profile, in vitro and in vivo efficacy, and structural analysis through X-ray crystallography.

Compound Description: This research focuses on synthesizing and evaluating the biological activity of a series of 3-(4-(Substituted)-piperazin-1-yl)cinnolines as potential antifungal agents. []

Compound Description: This paper reports the crystal structure of (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-ethoxyphenyl)prop-2-en-1-one, determined using single-crystal X-ray diffraction. []

Compound Description: This research details the discovery and characterization of AZD5305, a highly selective PARP1 inhibitor and PARP1-DNA trapper with potential applications in oncology. [] The study emphasizes its design rationale, structure-activity relationship studies, and in vivo efficacy in preclinical models of cancer.

Compound Description: This paper investigates the protective effects of 3-nitro-4-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}-benzoylguanidine tartrate (TG-6) on myocardial ischemia-reperfusion injury in rats. []

Compound Description: This study focuses on the synthesis and antibacterial activity of water-soluble fused heterocyclic compounds containing a piperazine group, specifically 3-(4-piperazin-1-yl-phenyl)-6-substituted-s-triazolo [3, 4-b] [, , ] thiadiazole hydrochlorides. []

Compound Description: This research details the synthesis, characterization, and crystal structure analysis of four novel methanone derivatives. [] The study focuses on their molecular and supramolecular structures, highlighting the role of intermolecular interactions in their solid-state packing.

Compound Description: This paper describes the preclinical characterization of WS-50030, a novel dopamine D2 receptor partial agonist/serotonin reuptake inhibitor. [] The research highlights its in vitro and in vivo pharmacological profile, demonstrating its potential as a treatment for schizophrenia, bipolar disorder, and major depressive disorder.

Compound Description: This paper describes the development of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain-penetrant inhibitor of phosphodiesterase 5 (PDE5). []

Compound Description: This study focuses on the synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives as potential therapeutic agents for treating metabolic syndrome. []

Compound Description: This study examines the crystal structure of (E)-1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(4-ethoxyphenyl)prop-2-en-1-one, characterized using X-ray diffraction analysis. []

Compound Description: This research details the synthesis of a series of novel 2-(2-(4-((3,4-Dihydro-4-oxo-3-aryl quinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters. []

Compound Description: This study describes the synthesis and evaluation of [O‐methyl‐11C]4‐[3‐[4‐(2‐methoxyphenyl)‐ piperazin‐1‐yl]propoxy]‐4‐aza‐tricyclo[5.2.1.02,6]dec‐8‐ene‐3,5‐dione as a potential 5-HT1A receptor agonist PET ligand. []

Compound Description: This research focuses on the synthesis and evaluation of 4(6)-{2-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]-2-oxoethoxy}-aroylguanidine derivatives for their Na+/H+ exchanger-1 (NHE1)-inhibitory activity. []

Compound Description: This research focuses on the synthesis and structure-activity relationship analysis of 5-HT7 receptor antagonists, specifically piperazin-1-yl substituted unfused heterobiaryls, using 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine as the model ligand. []

Properties

CAS Number

1049338-84-2

Product Name

3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine

IUPAC Name

(3-chlorophenyl)-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone

Molecular Formula

C23H23ClN4O2

Molecular Weight

422.9 g/mol

InChI

InChI=1S/C23H23ClN4O2/c1-2-30-20-8-6-17(7-9-20)21-10-11-22(26-25-21)27-12-14-28(15-13-27)23(29)18-4-3-5-19(24)16-18/h3-11,16H,2,12-15H2,1H3

InChI Key

IFTPXINSLWNOLW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.